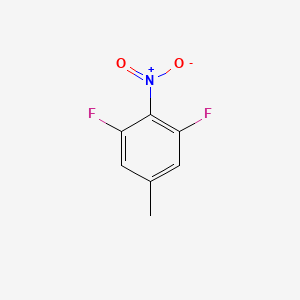

1,3-Difluoro-5-methyl-2-nitrobenzene

描述

Ortho-Substituted Nitrobenzenes

Meta-Substituted Nitrobenzenes

Para-Substituted Nitrobenzenes

- Example : 4-Nitrotoluene (C₆H₄(CH₃)NO₂).

- Geometry : Symmetric substitution enables full conjugation (dihedral angle ~0°).

- Reactivity : High stability due to extended resonance.

| Parameter | This compound | 2-Nitrotoluene | 3-Nitrotoluene |

|---|---|---|---|

| Dihedral Angle | 50°–70° | ~90° | ~30° |

| Resonance Stabilization | Moderate | Low | High |

| Steric Hindrance | Moderate (fluorine/methyl) | High (ortho CH₃) | Low |

The fluorine atoms in this compound exert strong electron-withdrawing effects, reducing electron density at the nitro group compared to methyl-substituted analogs. This electronic perturbation enhances susceptibility to nucleophilic substitution at the nitro-bearing carbon.

属性

IUPAC Name |

1,3-difluoro-5-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDKCOBKMXBXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718846 | |

| Record name | 1,3-Difluoro-5-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932373-92-7 | |

| Record name | 1,3-Difluoro-5-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932373-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-5-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and General Strategies

The synthesis generally begins from substituted benzene derivatives such as chlorofluorotoluenes or difluorotoluenes, which are then subjected to nitration or halogen exchange reactions. The main synthetic strategies include:

- Halogenation and Fluorination: Starting from chlorinated or methyl-substituted fluorobenzenes, selective fluorination is achieved using fluorinating agents.

- Electrophilic Aromatic Nitration: Introduction of the nitro group via nitration under controlled acidic conditions.

- Sequential Functional Group Transformations: Combining halogenation, nitration, and methylation steps in a controlled sequence to achieve the desired substitution pattern.

Detailed Synthetic Route from Chlorinated Precursors (Based on Patent US5294742A)

A key industrially viable route involves starting from chlorinated and fluorinated nitrobenzene derivatives, with the following steps:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 1,3-dichloro-4,6-difluorobenzene | Chlorination of 5-chloro-2,4-difluoronitrobenzene without Lewis acid catalyst, continuous chlorination at ~80°C | High selectivity and yield; continuous process preferred for scale-up |

| 2 | Nitration of 1,3-dichloro-4,6-difluorobenzene | Use of oleum (95-100% H2SO4) and HNO3 mixture at 30-45°C | Produces 2,6-dichloro-3,5-difluoronitrobenzene as liquid phase |

| 3 | Solvent extraction and phase separation | Organic phase extracted with toluene, xylene, or ethers | Crude solution used directly or purified by fractional distillation |

| 4 | Reductive dechlorination and hydrogenation | Treatment with sodium hydroxide and hydrogen at 120-130°C with catalyst | Chlorine atoms eliminated reductively, yielding difluoro-nitrotoluene derivatives |

This multistep process efficiently introduces fluorine atoms at the 1 and 3 positions and the nitro group at position 2, while maintaining the methyl group at position 5 by starting from appropriately substituted intermediates. The reductive step is critical to remove chlorine substituents selectively and obtain the difluoro compound.

Alternative Fluorination and Nitration Approach

Another approach involves:

- Starting from 2,5-dichlorotoluene.

- Fluorination using excess fluorinating agents (e.g., HF or specialized fluorinating reagents) to substitute chlorine atoms with fluorine, yielding 2,5-difluorotoluene.

- Subsequent nitration with mixed acid (HNO3/H2SO4) under carefully controlled temperatures to introduce the nitro group at the 2-position.

This method requires strict control of reaction temperature and reagent concentration to avoid over-nitration or side reactions.

Key Reaction Conditions and Parameters

| Reaction Stage | Temperature Range | Solvent/Medium | Reagents | Notes |

|---|---|---|---|---|

| Fluorination | 60-90°C | Organic solvents (e.g., toluene) or neat | Fluorinating agents (e.g., HF, Selectfluor) | Excess fluorinating agent ensures complete substitution |

| Nitration | 30-45°C | Oleum or mixed acid (HNO3/H2SO4) | Nitrating mixture | Low temperature favors regioselectivity |

| Reductive dechlorination | 120-130°C | Aqueous NaOH solution | Hydrogen gas, Pd catalyst | Removes chlorine atoms without affecting fluorine |

| Extraction and Purification | Ambient to 50°C | Toluene, xylene, ethers | - | Fractional distillation or crystallization |

Research Findings and Optimization

- Continuous Chlorination: Continuous addition of chlorinated intermediates and simultaneous removal of products improves yield and purity, reducing side reactions and facilitating scale-up.

- Solvent Effects: Use of toluene or xylene as solvents during extraction enhances phase separation and product recovery.

- Temperature Control: Maintaining nitration at 30-45°C is critical to avoid multiple nitrations or decomposition.

- Catalyst Choice: Pd catalysts are effective for reductive dechlorination, selectively removing chlorine atoms while preserving fluorines.

- Isomer Separation: Fractional distillation can separate isomeric impurities formed during nitration or fluorination stages, improving final product purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Chlorination-Fluorination-Nitration Sequence | 5-chloro-2,4-difluoronitrobenzene | Cl2, FeCl3, HNO3, oleum, H2SO4 | 30-130°C, continuous chlorination, nitration at 30-45°C | High yield, industrial scalability | Multi-step, requires catalyst and careful control |

| Fluorination of Dichlorotoluene + Nitration | 2,5-dichlorotoluene | Fluorinating agents, HNO3/H2SO4 | 60-90°C for fluorination, 30-45°C for nitration | Simpler starting materials | Risk of over-nitration, requires careful temp control |

| Direct Electrophilic Nitration of Difluorotoluene | 2,5-difluorotoluene | Mixed acid nitration | Controlled temperature nitration | Direct route, fewer steps | Regioselectivity challenges |

化学反应分析

1,3-Difluoro-5-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

Common reagents and conditions used in these reactions include hydrogen gas with palladium for reduction, sodium methoxide for nucleophilic substitution, and potassium permanganate for oxidation . Major products formed from these reactions include 1,3-difluoro-5-methyl-2-aminobenzene, substituted derivatives, and 1,3-difluoro-5-carboxy-2-nitrobenzene .

科学研究应用

1,3-Difluoro-5-methyl-2-nitrobenzene is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 1,3-Difluoro-5-methyl-2-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The fluorine atoms can influence the compound’s stability and reactivity through inductive and resonance effects . These interactions can impact the compound’s behavior in various chemical and biological systems .

相似化合物的比较

Comparison with Structural Isomers and Analogous Compounds

The chemical and physical properties of 1,3-Difluoro-5-methyl-2-nitrobenzene are influenced by the positions and types of substituents. Below is a detailed comparison with structurally related compounds.

Positional Isomers

Key Observations :

- Positional isomers exhibit distinct reactivity patterns. For example, the methyl group at position 5 (target compound) reduces steric hindrance compared to isomers with methyl groups adjacent to nitro substituents, enhancing synthetic utility .

Functional Group Variations

Key Observations :

- Methoxy and trifluoromethoxy groups increase solubility and alter electronic properties, making these analogs suitable for applications requiring tunable electronic profiles .

Halogenated and Nitro-Substituted Analogs

Key Observations :

- Bromine and chlorine substituents enhance electrophilicity but increase environmental and handling risks compared to fluorine .

生物活性

1,3-Difluoro-5-methyl-2-nitrobenzene is an aromatic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring with two fluorine atoms, a methyl group, and a nitro group. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Substitution : The nitro group activates the benzene ring for electrophilic substitution reactions, which can lead to the formation of various derivatives with enhanced biological properties.

- Reduction : The nitro group can be reduced to an amino group, increasing the compound's reactivity and potential interactions with biological targets.

- Oxidation : The methyl group may undergo oxidation to form carboxylic acids, which are crucial in various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The proposed mechanism involves disruption of bacterial cell membranes and interference with essential metabolic pathways. Comparative studies have shown that structural modifications can enhance efficacy against specific microbial strains.

Table 1: Antimicrobial Efficacy Against Various Strains

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer potential. It is hypothesized that it induces apoptosis in cancer cells or inhibits key enzymes involved in cell proliferation. For instance, compounds with similar structures have demonstrated the ability to inhibit topoisomerase enzymes critical for DNA replication in cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies on pancreatic adenocarcinoma cell lines revealed that this compound exhibited IC50 values indicative of significant cytotoxicity. The compound was found to induce apoptosis through mitochondrial pathways, leading to increased caspase activity .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound is essential for understanding its biological activity. Studies indicate that fluorinated compounds often exhibit altered absorption, distribution, metabolism, and excretion (ADME) properties compared to their non-fluorinated counterparts.

Table 2: ADME Characteristics

| Property | Observed Value |

|---|---|

| LogP | 2.4 |

| Bioavailability | High |

| Metabolism | Hepatic |

| Elimination Half-Life | Variable |

常见问题

Q. What are the optimal synthetic routes for preparing 1,3-difluoro-5-methyl-2-nitrobenzene, and how do reaction conditions influence regioselectivity?

The compound is synthesized via sequential nitration and halogenation reactions. Key steps include:

- Nitration : Introducing the nitro group at the 2-position of a pre-fluorinated toluene derivative.

- Fluorination : Selective fluorination at the 1- and 3-positions using agents like HF or KF under controlled temperatures (60–80°C).

Regioselectivity is influenced by:

- Substituent effects : The methyl group at position 5 directs nitration/fluorination via steric and electronic effects.

- Temperature : Higher temperatures favor thermodynamic control, while lower temperatures favor kinetic pathways.

A comparative table of reaction conditions from analogous systems (e.g., 1,4-difluoro-2-methyl-3-nitrobenzene synthesis) highlights optimal yields (75–85%) under anhydrous conditions .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) reliably characterize this compound?

- <sup>19</sup>F NMR : Distinct signals for F1 and F3 (δ ≈ -110 to -120 ppm) due to differing electronic environments.

- <sup>1</sup>H NMR : Methyl protons at δ 2.3–2.5 ppm; aromatic protons show splitting from fluorine coupling.

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm substituent positions and bond angles .

For purity validation, HPLC with UV detection (λ = 254 nm) is preferred over GC due to thermal instability of nitro groups.

Q. What nucleophilic aromatic substitution (SNAr) reactions are feasible with this compound, and how does the nitro group influence reactivity?

The nitro group at position 2 strongly activates the ring for SNAr at positions 1 and 3. Example reactions:

- Amine substitution : Reacting with primary amines (e.g., benzylamine) in DMF at 100°C yields diarylamines.

- Phenoxide displacement : Solid-phase synthesis of dibenzoxazepinones via substitution with 2-aminophenols (see analogous systems in ).

The nitro group’s electron-withdrawing effect enhances leaving-group displacement but requires polar aprotic solvents (e.g., DMSO) for optimal kinetics.

Advanced Research Questions

Q. How can computational tools predict synthetic pathways for derivatives of this compound?

Retrosynthetic algorithms (e.g., CASP tools) leverage reaction databases to propose routes for derivatives like photoswitchable ligands. For example:

- Photopharmacology applications : Baeyer–Mills reactions with azobenzene precursors (e.g., nitrosobenzenes) yield light-responsive compounds .

A table of predicted reaction steps for a model derivative:

| Step | Reaction Type | Reagents | Yield (Predicted) |

|---|---|---|---|

| 1 | Nitro reduction | H₂/Pd-C | 90% |

| 2 | Diazotization & coupling | NaNO₂/HCl | 75% |

Q. How do structural isomers (e.g., 1,4-difluoro vs. 1,3-difluoro) affect biological activity in medicinal chemistry studies?

Isomeric purity is critical for drug discovery. For example:

- This compound : Used in synthesizing muscarinic ligands with photoswitchable properties .

- 1,4-Difluoro isomers : Less steric hindrance may alter receptor binding affinities.

Contradictions in bioactivity data (e.g., IC₅₀ values) between isomers are resolved via HPLC-MS to confirm isomer ratios and X-ray structures to validate geometries .

Q. What analytical methods resolve contradictions in reported physical properties (e.g., melting points, solubility) of this compound?

Discrepancies in literature data (e.g., CAS 932373-92-7 vs. 160538-52-3 ) arise from:

- Impurity profiles : Use LC-MS to detect halogenated byproducts (e.g., dichloro analogs ).

- Polymorphism : Differential scanning calorimetry (DSC) identifies multiple melting points for crystalline forms.

A comparative study of solubility in ethanol (Soluble, per ) vs. chloroform (variable reports) recommends Karl Fischer titration to assess residual moisture’s impact.

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The electron-deficient aromatic ring (due to -NO₂ and -F groups) supports Pd-catalyzed couplings. Key considerations:

- Transmetalation efficiency : Fluorine’s electronegativity slows oxidative addition; use Pd(OAc)₂ with SPhos ligand.

- Solvent effects : DME/H₂O mixtures improve yields compared to THF.

Methodological Tables

Q. Table 1: Comparative SNAr Reactivity of Fluoronitrobenzenes

| Compound | Reaction Rate (k, s⁻¹) | Solvent | Reference |

|---|---|---|---|

| 1,3-Difluoro-5-methyl-2-nitro | 2.1 × 10⁻³ | DMF | |

| 2-Fluoro-5-nitrobenzoic acid | 3.5 × 10⁻³ | DMSO |

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Application |

|---|---|---|

| <sup>19</sup>F NMR | δ -115 ppm (F1), -118 ppm (F3) | Regiochemical confirmation |

| IR | 1530 cm⁻¹ (NO₂ asym. stretch) | Nitro group detection |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。